molecular formula C16H16BrClN2O3 B6451558 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine CAS No. 2640822-88-2

4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine

Cat. No.: B6451558
CAS No.: 2640822-88-2
M. Wt: 399.7 g/mol
InChI Key: WJNAGAJVWLGZSK-UHFFFAOYSA-N
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Description

4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine is a complex organic compound that features a combination of heterocyclic structures, including a pyridine ring, a piperidine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The piperidine ring can be synthesized through a series of reactions involving amines and carbonyl compounds. The furan ring is often introduced via bromination reactions, while the pyridine ring can be synthesized through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the halogenated positions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine include other heterocyclic compounds with similar structural features, such as:

  • 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
  • 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-fluoropyridine

Uniqueness

What sets this compound apart is its specific combination of functional groups and heterocyclic rings, which can confer unique chemical and biological properties

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3/c17-15-2-1-14(23-15)16(21)20-7-4-11(5-8-20)10-22-13-3-6-19-9-12(13)18/h1-3,6,9,11H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNAGAJVWLGZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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